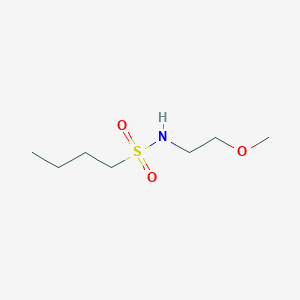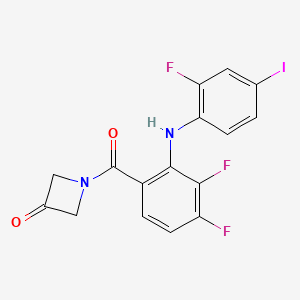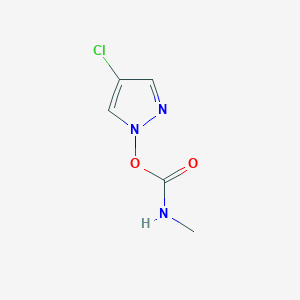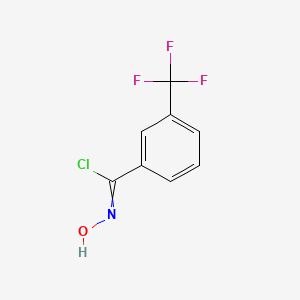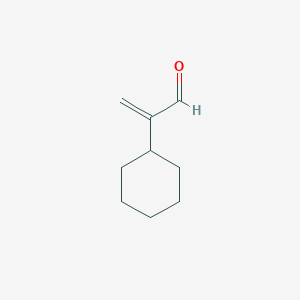
2-Cyclohexylprop-2-en-1-al
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclohexylprop-2-en-1-al is an organic compound with the molecular formula C9H16O. It is a member of the aldehyde family, characterized by the presence of a carbonyl group (C=O) attached to a cyclohexyl ring. This compound is known for its applications in various chemical reactions and industrial processes.
Vorbereitungsmethoden
2-Cyclohexylprop-2-en-1-al can be synthesized through several methods. One common synthetic route involves the reaction of cyclohexylmagnesium bromide with acrolein, followed by hydrolysis to yield the desired aldehyde. Another method includes the oxidation of 2-cyclohexyl-2-propen-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Industrial production methods often involve the use of catalytic processes to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Cyclohexylprop-2-en-1-al undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-cyclohexylpropanoic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 2-cyclohexylpropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions where the aldehyde group is replaced by other functional groups. Common reagents for these reactions include Grignard reagents and organolithium compounds.
Wissenschaftliche Forschungsanwendungen
2-Cyclohexylprop-2-en-1-al has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in the synthesis of novel therapeutic agents.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyclohexylprop-2-en-1-al involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, including antimicrobial and anti-inflammatory activities. The compound’s ability to undergo redox reactions also plays a role in its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
2-Cyclohexylprop-2-en-1-al can be compared with other similar compounds, such as:
Cyclohexylacetaldehyde: Similar in structure but with different reactivity and applications.
Cyclohexylpropanoic acid: An oxidized form of this compound with distinct chemical properties.
Cyclohexylpropanol: A reduced form with different functional group reactivity.
The uniqueness of this compound lies in its specific reactivity due to the presence of both the cyclohexyl ring and the aldehyde group, making it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H14O |
|---|---|
Molekulargewicht |
138.21 g/mol |
IUPAC-Name |
2-cyclohexylprop-2-enal |
InChI |
InChI=1S/C9H14O/c1-8(7-10)9-5-3-2-4-6-9/h7,9H,1-6H2 |
InChI-Schlüssel |
QYQKMQWPSIIZCG-UHFFFAOYSA-N |
Kanonische SMILES |
C=C(C=O)C1CCCCC1 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Oxaspiro[5.5]undecan-2-ol](/img/structure/B8295358.png)
![Tert-butyl[2-(3-nitroquinolin-4-ylamino)ethyl]carbamate](/img/structure/B8295360.png)
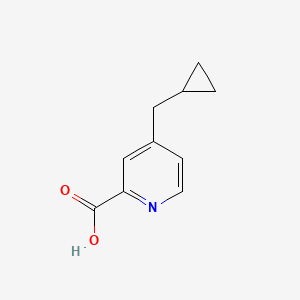
![Methyl 2-methyl-4-oxo-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-5-carboxylate](/img/structure/B8295379.png)
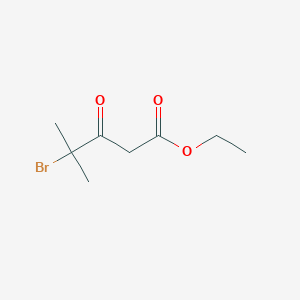
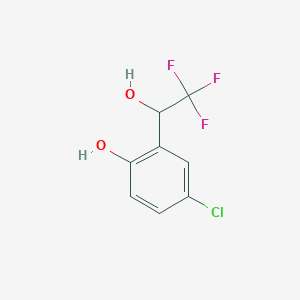
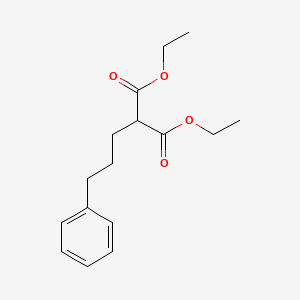
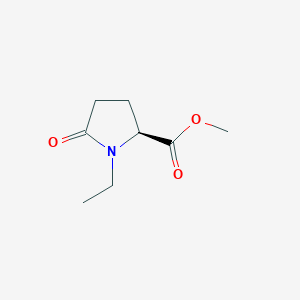
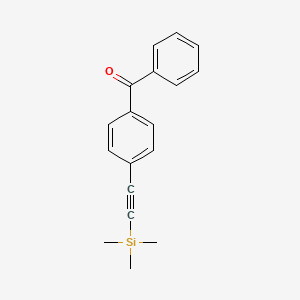
![N-[(2R)-2-amino-2-phenylethyl]-N-methyl-2-nitrobenzenesulfonamide](/img/structure/B8295408.png)
